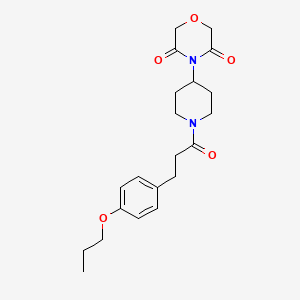
4-(1-(3-(4-Propoxyphenyl)propanoyl)piperidin-4-yl)morpholine-3,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(1-(3-(4-Propoxyphenyl)propanoyl)piperidin-4-yl)morpholine-3,5-dione, also known as PPP, is a chemical compound that has been studied for its potential applications in scientific research. The compound has been found to have a range of biochemical and physiological effects, and its mechanism of action has been investigated in detail. In
Scientific Research Applications
Efficient Synthesis and Structural Analysis
An Efficient Synthesis of Derivatives : A study demonstrates the efficient synthesis of spiroheterocycles derivatives by reacting isatins, urea, and compounds such as 1-(piperidin-1-yl)butane-1,3-dione or 1-morpholinobutane-1,3-dione, highlighting methods that could potentially apply to the synthesis of complex structures like 4-(1-(3-(4-Propoxyphenyl)propanoyl)piperidin-4-yl)morpholine-3,5-dione (Gao et al., 2017).
Synthesis and Reactivity of Compounds : Another research focuses on the synthesis and reactivity of specific derivatives, offering insights into the preparation of compounds with piperidine and morpholine units, which could relate to the compound of interest (P. Šafár̆ et al., 2000).
Biological Activities and Applications
Antimicrobial Activities : The synthesis and evaluation of new 1,2,4-Triazole derivatives, including reactions with morpholine, have been explored, showing some compounds possess good antimicrobial activities. This suggests potential biological research applications for similarly structured compounds (H. Bektaş et al., 2007).
Enzyme Inhibition : A study on the inhibitory effects of Mannich bases incorporating morpholinyl units against various enzymes suggests that compounds with morpholine functionalities can be potent enzyme inhibitors, which may extend to the compound (Dilan Ozmen Ozgun et al., 2016).
Chemical Synthesis and Characterization
Synthesis and Characterization of Complexes : The synthesis and spectroscopic characterization of [CoIII(salophen)(amine)2]ClO4 complexes, where amine includes morpholine, pyrrolidine, and piperidine, reveals the structural and bonding characteristics of complexes involving morpholine and piperidine units (M. Amirnasr et al., 2001).
properties
IUPAC Name |
4-[1-[3-(4-propoxyphenyl)propanoyl]piperidin-4-yl]morpholine-3,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O5/c1-2-13-28-18-6-3-16(4-7-18)5-8-19(24)22-11-9-17(10-12-22)23-20(25)14-27-15-21(23)26/h3-4,6-7,17H,2,5,8-15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PASDCIAKOKYHNT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)CCC(=O)N2CCC(CC2)N3C(=O)COCC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-(3-(4-Propoxyphenyl)propanoyl)piperidin-4-yl)morpholine-3,5-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

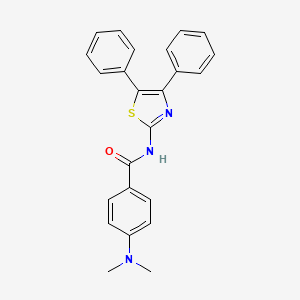
![(Z)-3-(2-methoxyethyl)-5-((2-((2-methoxyethyl)amino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2395366.png)
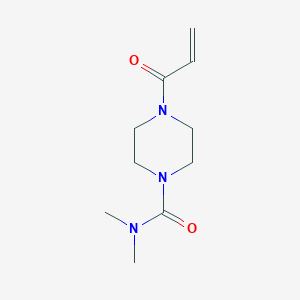

![6-Methyl-3-[(1-methylpyrrolidin-2-yl)methoxy]-5,6,7,8-tetrahydrocinnoline](/img/structure/B2395369.png)
![7-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]-2,3,4,5-tetrahydro-2-benzazepin-1-one](/img/structure/B2395371.png)
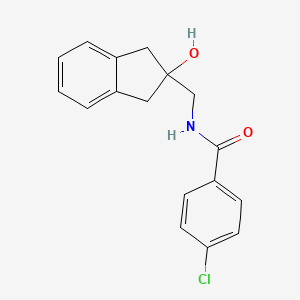
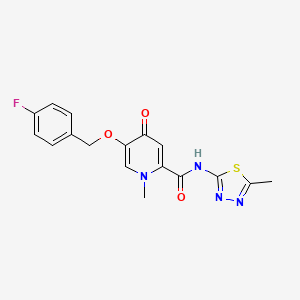

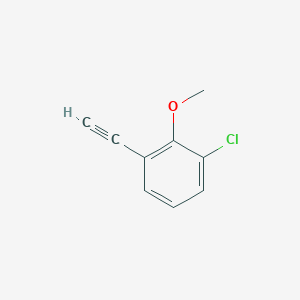
![3-[5-fluoro-2-(4-methoxyphenyl)-1H-indol-3-yl]propanoic acid](/img/structure/B2395376.png)


![N-(4-(2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2395385.png)